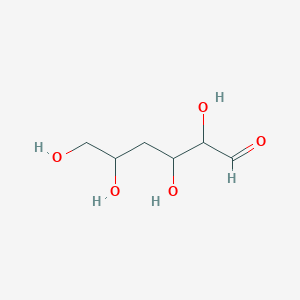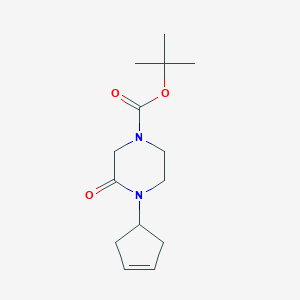
Tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a cyclopentene ring attached to the piperazine core, and a tert-butyl ester group, which provides steric hindrance and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentene derivatives and piperazine.
Reaction Steps: The cyclopentene derivative undergoes a substitution reaction with piperazine under acidic conditions to form the intermediate piperazine derivative.
Esterification: The intermediate is then treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the double bond in the cyclopentene ring.
Substitution: Substitution reactions at the piperazine nitrogen atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include hydroxylated and carboxylated derivatives.
Reduced Derivatives: The reduced form of the cyclopentene ring.
Substituted Derivatives: Different alkyl or aryl groups attached to the piperazine nitrogen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Tert-butyl 3-oxopiperazine-1-carboxylate: Similar structure but lacks the cyclopentene ring.
Cyclopentene derivatives: Piperazine analogs without the tert-butyl ester group.
Other piperazine derivatives: Various piperazines with different substituents on the ring.
Uniqueness: The presence of the cyclopentene ring and the tert-butyl ester group makes tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate unique compared to other piperazine derivatives. These structural features contribute to its stability and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)15-8-9-16(12(17)10-15)11-6-4-5-7-11/h4-5,11H,6-10H2,1-3H3 |
InChI Key |
QWASSZUVHVSHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


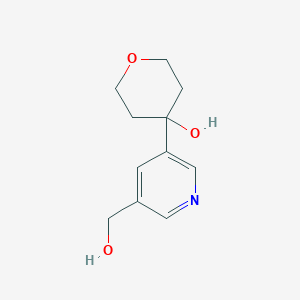
![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

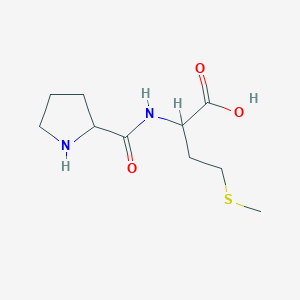

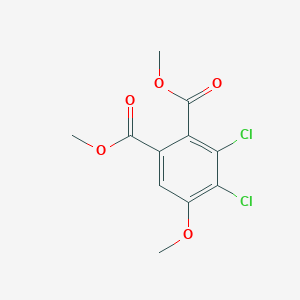
![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)
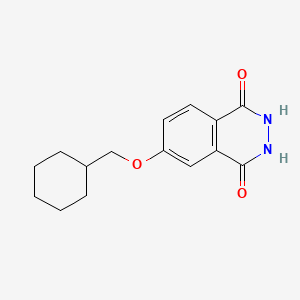

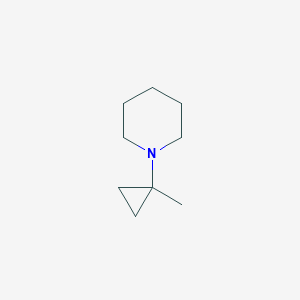
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
